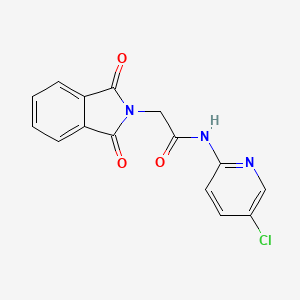

![molecular formula C18H26N2O4S B5554528 N-1-氧杂螺[4.4]壬-3-基-4-[(丙氨基)磺酰基]苯甲酰胺](/img/structure/B5554528.png)

N-1-氧杂螺[4.4]壬-3-基-4-[(丙氨基)磺酰基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide and related compounds often involves multistep reactions including reductions, cyclizations, and substitutions. For example, substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides were synthesized via sodium borohydride reduction in absolute ethanol, showcasing the complexity of synthesizing such molecules (Gangapuram & Redda, 2009).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide, such as the N-[(N-Unsubstituted Pyrrole-3-carbonyl)oxy]benzamide and its precursor Spiro[isoxazole-4,3′-pyrrole], reveals complex spatial arrangements. X-ray crystal-structure analysis and computational studies, including ab initio and DFT calculations, provide insights into conformational characteristics and rotational barriers, essential for understanding the molecule's biological properties (Grassi, Cordaro, Bruno, & Nicolò, 2002).

Chemical Reactions and Properties

Chemical reactions involving N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide derivatives often involve sulfonylation, cyclization, and oxidative conditions. For instance, copper-catalyzed oxidative ipso-cyclization of N-(p-methoxyaryl)propiolamides with disulfides has been developed to synthesize 3-(arylthio)-1-azaspiro[4.5]deca-3,6,9-triene-2,8-diones, illustrating the potential for creating diverse structures through metal-catalyzed reactions (Qian et al., 2015).

科学研究应用

抗病毒应用

合成了一系列 N-(3-氧代-1-噻-4-氮杂螺[4.5]癸-4-基)甲酰胺衍生物,并评估了它们的抗病毒活性。该组中的化合物对甲型流感 A/H3N2 病毒和人冠状病毒 229E 表现出很强的活性,表明螺噻唑烷酮支架具有开发新型抗病毒分子的潜力 (Apaydın 等,2020)。

抗癌应用

新型苯基氨基硫烷基-1,4-萘醌衍生物对包括 A549、HeLa 和 MCF-7 在内的各种人癌细胞系表现出有效的细胞毒活性。化合物诱导细胞凋亡并使细胞周期停滞在 G1 期,证明了这些衍生物作为抗癌剂的有效性 (Ravichandiran 等,2019)。

神经抑制剂应用

像舒必利这样的取代苯甲酰胺药物可阻断脑多巴胺受体,在临床上作为抗精神病药物有效。这些化合物已被用于区分不同类别的多巴胺受体,表明它们在神经抑制剂药物的开发中具有重要意义 (Theodorou 等,1980)。

属性

IUPAC Name |

N-(1-oxaspiro[4.4]nonan-3-yl)-4-(propylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-2-11-19-25(22,23)16-7-5-14(6-8-16)17(21)20-15-12-18(24-13-15)9-3-4-10-18/h5-8,15,19H,2-4,9-13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTVRTGOWCXFET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC3(CCCC3)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methoxypropyl)-9-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554474.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5554479.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554484.png)

![ethyl 2-(2-furoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5554491.png)

![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5554498.png)

![1-(4-methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone](/img/structure/B5554524.png)

![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5554531.png)

![N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5554542.png)

![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5554550.png)

![4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5554563.png)